2,6-Deoxyfructosazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

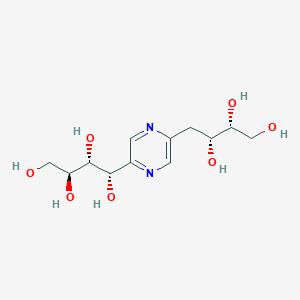

2,6-Deoxyfructosazine is a member of pyrazines . It’s a potent pharmaceutical compound widely used in the biomedical industry . It exhibits remarkable efficacy in research of various diseases such as diabetes and cancer . Its unique molecular structure and pharmacological properties make it a promising candidate for targeted drug delivery systems .

Synthesis Analysis

2,6-Deoxyfructosazine can be synthesized from glucose and ammonium formate . The compound is then isolated from the reaction mixture by membrane technology . Another method involves a one-pot two-step route where cellobiose or inulin is first hydrolyzed into glucose or fructose and then reacted directly with ammonium formate to form 2,6-Deoxyfructosazine .Molecular Structure Analysis

The molecular formula of 2,6-Deoxyfructosazine is C12H20N2O7 . The compound has a molecular weight of 304.30 g/mol . The IUPAC name is 1-[5-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol .Chemical Reactions Analysis

Thermal analysis of 2,6-Deoxyfructosazine shows that it begins to decompose at 220 °C, and its weight loss is about 50% at 320 °C .Physical And Chemical Properties Analysis

2,6-Deoxyfructosazine has a molecular weight of 304.30 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 8 . The exact mass is 304.12705098 g/mol .Applications De Recherche Scientifique

Biomedical Industry

2,6-Deoxyfructosazine is a potent pharmaceutical compound widely used in the biomedical industry . Its unique molecular structure and pharmacological properties make it a promising candidate for targeted drug delivery systems .

Research in Diabetes

The compound exhibits remarkable efficacy in research of various diseases such as diabetes . It could potentially be used in the development of new treatments or therapies for diabetes.

Research in Cancer

2,6-Deoxyfructosazine also shows potential in cancer research . Its unique properties could be leveraged in the development of novel cancer treatments or in enhancing the efficacy of existing treatments.

Synthesis Mechanism

In a study investigating the synthesis mechanism, optimal manufacturing conditions, and curing behavior of a sucrose-ammonium dihydrogen phosphate (SADP) adhesive, 2,6-Deoxyfructosazine was identified as one of the components .

Optimal Hot-Pressing Conditions

The same study also found that the optimal hot-pressing conditions for the SADP adhesive, which includes 2,6-Deoxyfructosazine, were a hot-pressing temperature of 170 °C, a hot-pressing time of 7 min, and a spread rate of 120 g/m² .

Curing Behavior

Thermal analysis and insoluble mass proportion measurements showed that the main curing behavior of the SADP adhesive, which includes 2,6-Deoxyfructosazine, occurred at curing temperatures higher than 145 °C .

Mécanisme D'action

Orientations Futures

Propriétés

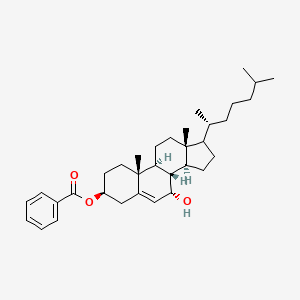

IUPAC Name |

(1S,2R,3S)-1-[5-[(2R,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDICDJCXVZLIP-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CC(=N1)[C@@H]([C@H]([C@H](CO)O)O)O)C[C@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Deoxyfructosazine | |

Q & A

Q1: How is 2,6-Deoxyfructosazine formed in tobacco?

A: 2,6-DOF is formed through the reaction of reducing sugars, like glucose, with ammonia during tobacco processing and storage. This process, known as the Maillard reaction, is also responsible for the formation of other nitrogenous compounds like 2,5-deoxyfructosazine and amino sugars. Research suggests a strong correlation between the levels of 2,6-DOF and amino sugars in tobacco, indicating a shared formation pathway. []

Q2: What happens to 2,6-Deoxyfructosazine when tobacco is burned?

A: During tobacco pyrolysis (burning), 2,6-DOF can decompose into various pyrazine compounds. These include 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine. [] While the exact contribution of these pyrazines to the overall toxicity of tobacco smoke needs further investigation, their presence raises concerns as some pyrazines are known or suspected carcinogens.

Q3: How is 2,6-Deoxyfructosazine analyzed in tobacco?

A: A reliable method for quantifying 2,6-DOF in tobacco utilizes liquid chromatography-tandem mass spectrometry (LC/MS/MS). This technique involves extracting the compound from tobacco samples using a water-methanol solution and then separating it using hydrophilic interaction liquid chromatography (HILIC). Detection and quantification are achieved through electrospray positive ionization mass spectrometry. []

Q4: Can 2,6-Deoxyfructosazine be synthesized in a sustainable way?

A: Researchers have successfully synthesized 2,6-DOF from renewable biomass sources like cellobiose. This one-pot, two-step method involves hydrolyzing cellobiose into glucose, followed by a reaction with ammonium formate to yield 2,6-DOF. [] This approach offers a potential pathway for producing 2,6-DOF for research purposes without relying solely on tobacco as a source.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)